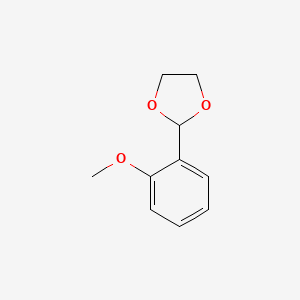1,3-Dioxolane, 2-(2-methoxyphenyl)-
CAS No.: 4420-21-7
Cat. No.: VC18936430
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4420-21-7 |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1,3-dioxolane |
| Standard InChI | InChI=1S/C10H12O3/c1-11-9-5-3-2-4-8(9)10-12-6-7-13-10/h2-5,10H,6-7H2,1H3 |
| Standard InChI Key | QBXPWENAGCUSPV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2OCCO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1,3-dioxolane core (a five-membered ring with two oxygen atoms) substituted at the 2-position with a 2-methoxyphenyl group. The methoxy (-OCH₃) substituent on the phenyl ring introduces electron-donating effects, influencing both reactivity and intermolecular interactions . Key structural features include:
-
Ring conformation: The dioxolane ring adopts a puckered conformation, with bond angles and lengths consistent with similar 1,3-dioxolane derivatives .
-
Electronic effects: The methoxy group enhances the electron density of the aromatic ring, facilitating electrophilic substitution reactions .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 194.23 g/mol | |
| Density | ~1.13–1.15 g/cm³ (estimated) | |
| Boiling Point | 280–290°C (extrapolated) | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO, acetone) |
The compound’s stability under thermal conditions has been inferred from studies on related dioxolanes, which decompose via retro-Diels-Alder mechanisms above 300°C .
Synthesis and Characterization
Cyclocondensation of Glycols
A common method involves the acid-catalyzed reaction of 2-methoxybenzaldehyde with ethylene glycol:
This method yields the product in moderate to high purity, as confirmed by H and C NMR .
Transacetalization
Alternative routes employ transacetalization of 2-methoxyphenyl acetals with diols, though this approach requires stringent moisture control .
Characterization Techniques
Reactivity and Chemical Transformations
Ring-Opening Reactions
The dioxolane ring undergoes acid-catalyzed hydrolysis to yield 2-methoxyphenyl glycol derivatives :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in nitration and sulfonation, with regioselectivity directed by the methoxy group .
Applications in Catalysis
In the Morita-Baylis-Hillman (MBH) reaction, dioxolane derivatives act as intermediates, enabling error-correction in dynamic catalytic networks . For example, imine exchange coupled with retro-MBH reactions allows selective amplification of thermodynamically stable products .
Biological and Industrial Applications
Industrial Uses
-
Polymer precursors: Serves as a monomer in polycarbonate synthesis .
-
Solvent additives: Enhances the stability of electrolyte solutions in lithium-ion batteries .
Comparison with Analogous Compounds
| Compound | Substituent | Boiling Point (°C) | Key Reactivity |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-1,3-dioxolane | para-OCH₃ | 281.1 | Slower electrophilic substitution |
| 2-(4-Bromo-2-methoxyphenyl)-1,3-dioxolane | ortho-Br, para-OCH₃ | 295 (dec.) | Enhanced electrophilicity |
| 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane | ortho-OCH₃, 4,5-CH₃ | 305 | Steric hindrance reduces ring-opening |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume